(-)-Dexamethasone Acid

Overview

Description

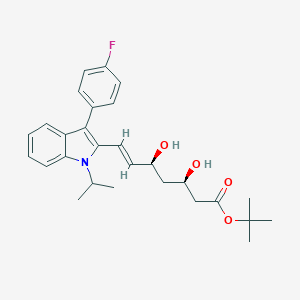

(-)-Dexamethasone Acid, also known as Dexamethasone, is a synthetic glucocorticoid derived from hydrocortisone. It is a corticosteroid used to treat a variety of conditions, including allergies, asthma, inflammatory diseases, and certain types of cancer. Dexamethasone is used to reduce inflammation and to suppress the immune system. It has been used for over 50 years in the medical field for its anti-inflammatory and immunosuppressive properties.

Scientific Research Applications

Metabolomics and Tissue Effects

- Dexamethasone, a synthetic glucocorticoid, has significant effects on tissue metabolomics. A study found that chronic administration of dexamethasone in a rat model led to significant perturbations in the levels of metabolites across various organs, including the brain, skeletal muscle, liver, kidney, and heart. These changes were linked to diverse molecular pathways and biological functions, such as protein biosynthesis, amino acid metabolism, and monoamine neurotransmitter synthesis in the brain; pyrimidine metabolism and branched amino acid biosynthesis in the heart; and glutathione, arginine, glutamine, and nitrogen metabolism in skeletal muscle (Dahabiyeh et al., 2020).

Drug Delivery Systems

- Research has explored the use of dexamethasone in drug delivery systems. One study developed an extended release carrier for dexamethasone using montmorillonite (Mt) and polylactic-co-glycolic acid (PLGA) nanocomposites, suitable for oral administration. This approach aimed to overcome the drawbacks of dexamethasone's hydrophobicity and short half-life (Jain & Datta, 2015).

Analytical Methods for Identification and Quantification

- Various analytical methods are employed for the identification and quantification of dexamethasone in drug delivery systems and biological samples. Techniques like high-performance liquid chromatography, nuclear magnetic resonance, and Fourier-transform infrared spectroscopy are used to ensure the quality of manufacturing processes and pharmaceutical formulations containing dexamethasone (Leite et al., 2022).

Impact on Mesenchymal Stromal Cells

- Dexamethasone's impact on mesenchymal stromal cells (MSC) was investigated, revealing that different concentrations of dexamethasone exert diverse effects on MSC proliferation, apoptosis, cytokine expression, and immunosuppression. A low dose of dexamethasone favored MSC expansion and protected against apoptosis, highlighting its potential in MSC-based therapies (Wang et al., 2012).

Nanoparticle Delivery in Cancer Treatment

- Dexamethasone has been studied for its tumor microenvironment-normalizing effects in metastatic breast cancer. It was found to normalize vessels and the extracellular matrix, increasing the penetration and efficacy of nanocarrier-delivered chemotherapy. This suggests that dexamethasone pretreatment could enhance the effectiveness of primary tumors and metastasis treatments (Martin et al., 2019).

Biodegradable Polymer Scaffolds

- Dexamethasone was incorporated into biodegradable polymer scaffolds for sustained release, hypothesized to locally modulate the proliferation and differentiation of cells. These scaffolds could potentially be used as anti-inflammatory devices or in biodegradable stents to reduce intimal hyperplasia in restenosis (Yoon, Kim & Park, 2003).

Tumor Microenvironment and Metabolic Pathways

- High-dose dexamethasone was shown to manipulate the tumor microenvironment and internal metabolic pathways in anti-tumor progression. It induced apoptosis, suppressed proliferation markers, modulated immune response genes, and altered glucose and lipid metabolic pathway-related genes, suggesting its potential application in tumor therapy (Xu et al., 2020).

properties

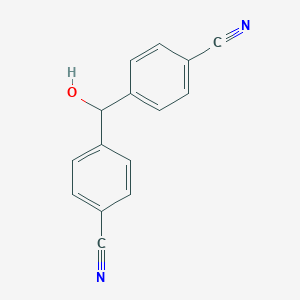

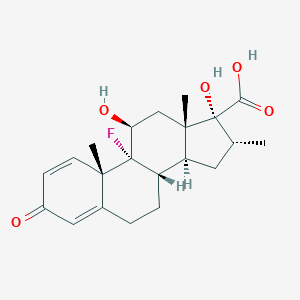

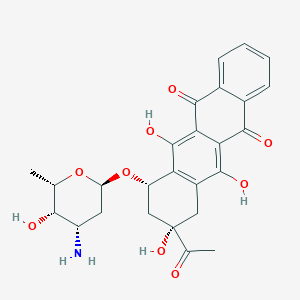

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14+,15+,16+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAGPIFFRLDBRN-AFKBWYBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512171 | |

| Record name | (11beta,16alpha,17alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37927-01-8 | |

| Record name | (11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37927-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16alpha,17alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP8U81ZN41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The provided research mentions dexamethasone as an osteogenic stimulator. How does (-)-Dexamethasone Acid, as a glucocorticoid, influence osteogenesis in adipose-derived stem cells (ASCs)?

A1: While the provided research doesn't directly investigate this compound, it highlights the osteogenic potential of ASCs and the use of growth factors like dexamethasone to enhance this process . Glucocorticoids like dexamethasone, including its acidic form, exert their effects by binding to intracellular glucocorticoid receptors. This binding leads to the regulation of gene expression, impacting various cellular processes involved in osteogenesis.

Q2: One study mentions the impact of dexamethasone on cAMP levels. How does this compound influence cAMP levels and what are the implications of this interaction?

A2: The study you mentioned focuses on dexamethasone's impact on cAMP phosphodiesterase activity in liver cells . While not directly investigating this compound, the findings shed light on glucocorticoid modulation of cAMP signaling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)